molecular formula C8H14 B146475 Cyclooctene CAS No. 931-88-4

Cyclooctene

Cat. No.: B146475
CAS No.: 931-88-4
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Description

Cyclooctene is a cycloalkene with the chemical formula C₈H₁₄. It consists of a ring of eight carbon atoms, connected by seven single bonds and one double bond. This compound is notable for being the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The molecule’s unique structure allows it to adopt various conformations, making it a subject of interest in organic chemistry.

Chemical Reactions Analysis

Types of Reactions: Cyclooctene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

    Cyclohexene: Cyclohexene has a six-membered ring and is less strained compared to this compound. It is commonly used in the synthesis of adipic acid.

    Cyclodecene: Cyclodecene has a ten-membered ring and exists as both cis and trans isomers.

Uniqueness of this compound: this compound’s unique ability to exist stably as both cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, sets it apart from other cycloalkenes .

Comparison with Similar Compounds

  • Cyclohexene
  • Cyclodecene
  • Cyclooctyne

Properties

IUPAC Name

cyclooctene
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InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N
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Canonical SMILES

C1CCCC=CCC1
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Isomeric SMILES

C1CCC/C=C\CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
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Related CAS

25267-51-0, 28603-38-5
Record name Cyclooctene, homopolymer
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Record name Cyclooctene, (1Z)-, homopolymer
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DSSTOX Substance ID

DTXSID20883615
Record name Cyclooctene, (1Z)-
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclooctene, (1Z)-
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Vapor Pressure

4.5 [mmHg]
Record name Cyclooctene
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CAS No.

931-87-3, 931-88-4
Record name cis-Cyclooctene
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Record name CYCLOOCTENE
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Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctene
Reactant of Route 2
Cyclooctene
Reactant of Route 3
Cyclooctene
Reactant of Route 4
Cyclooctene
Reactant of Route 5
Cyclooctene
Reactant of Route 6
Cyclooctene
Customer
Q & A

Q1: What is the molecular formula and weight of cyclooctene?

A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Numerous spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:* NMR Spectroscopy: ¹H and ¹³C NMR have been extensively used to analyze the structure, conformation, and dynamics of this compound polymers and to monitor reaction progress during polymerization and oxidation reactions. [, , , , , ]* IR Spectroscopy: IR spectroscopy has been utilized to identify functional groups and monitor changes in bonding during reactions, particularly in the synthesis and characterization of this compound-containing metal complexes. [, , , , ] * UV-vis Spectroscopy: UV-vis spectroscopy has been employed to characterize the electronic structure and transitions of this compound-containing metal complexes, particularly iron complexes relevant to oxidation catalysis. [, ]* EPR Spectroscopy: EPR spectroscopy has been applied to study the electronic structure and magnetic properties of paramagnetic this compound-containing metal complexes, particularly those containing copper and iron. [, , ]* Mössbauer Spectroscopy: Mössbauer spectroscopy has been utilized to probe the oxidation state and spin state of iron centers in this compound-containing complexes, specifically in the context of oxidation catalysis. [, ]

Q3: How does the strained trans isomer of this compound react with tetrazines?

A3: Trans-cyclooctenes, especially those with enhanced ring strain, exhibit exceptional reactivity towards tetrazines in a reaction known as the inverse electron demand Diels-Alder cycloaddition. This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for catalysts, making it highly valuable for bioconjugation and pretargeted imaging applications. [, , , , , ]

Q4: What factors influence the reactivity of trans-cyclooctenes in tetrazine ligations?

A4: The rate of tetrazine ligation with trans-cyclooctenes is greatly enhanced by ring strain. [, , ] Derivatives incorporating fused rings that increase this strain exhibit faster kinetics. For example, a dioxolane-fused trans-cyclooctene (d-TCO) exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C, significantly higher than unstrained trans-cyclooctene. []

Q5: How does this compound behave in Ring-Opening Metathesis Polymerization (ROMP)?

A5: this compound undergoes ROMP readily in the presence of various catalysts, including those based on ruthenium, tungsten, and molybdenum. This reaction allows for the synthesis of well-defined polythis compound polymers with controlled molecular weights and architectures. [, , , , , , , , ]

Q6: What factors control regioselectivity in the ROMP of substituted cyclooctenes?

A6: The regioselectivity of ROMP in substituted cyclooctenes is highly dependent on the catalyst system employed. Bulky ligands, like those found in monoaryloxide pyrrolide imido alkylidene (MAP) catalysts, can influence the approach of the monomer to the metal center, leading to different regioisomers in the resulting polymer. Computational studies have been crucial in understanding these steric effects. [, ]

Q7: How does the choice of catalyst impact the copolymerization of this compound with other monomers?

A7: Different catalysts can lead to different polymerization pathways when copolymerizing this compound with other monomers. For instance, ruthenium-based catalysts can facilitate alternating copolymerization with oxanorbornene derivatives, while other catalysts might favor a "sequence editing" mechanism, where this compound polymerizes first, followed by incorporation of the comonomer. []

Q8: Can this compound be used to create functionalized polymers?

A8: Yes, functionalized this compound derivatives can be polymerized via ROMP to produce polymers with specific properties. For example, incorporating this compound monomers bearing basic functional groups like cyano, primary amino, or secondary amino groups, followed by hydrogenation, leads to functionalized linear low-density polyethylene (LLDPE). []

Q9: How is this compound utilized in the synthesis of amphiphilic graft copolymers for drug delivery?

A9: this compound can be modified to include functional groups that allow for the synthesis of amphiphilic graft copolymers. For example, poly(this compound)-g-poly(ethylene glycol) (PEG) copolymers can be created by ROMP of PEG-functionalized this compound macromonomers. These copolymers self-assemble at oil-water interfaces and can be cross-linked to form hollow microcapsules suitable for drug delivery applications. []

Q10: How does this compound serve as a model substrate in oxidation catalysis research?

A10: this compound is frequently employed as a model substrate to investigate the catalytic activity and selectivity of various oxidation catalysts. Its oxidation primarily yields this compound oxide, allowing for straightforward product analysis and mechanistic investigations. [, , , , , ]

Q11: What is the role of metal catalysts in the epoxidation of this compound?

A11: Transition metal complexes, particularly those based on manganese, iron, molybdenum, and vanadium, have been extensively studied as catalysts for the epoxidation of this compound. These catalysts typically operate via high-valent metal-oxo intermediates, which transfer an oxygen atom to the olefin double bond. [, , , , , ]

Q12: How does the presence of triflic acid (HOTf) affect the selectivity of manganese(IV)-oxo complexes in cyclohexene oxidation?

A12: While manganese(IV)-oxo complexes typically favor allylic C-H bond activation over epoxidation in cyclohexene oxidation, the presence of HOTf can switch the selectivity toward epoxide formation. This is attributed to the formation of HOTf-bound Mn(IV)O species, which exhibit altered reactivity compared to their unbound counterparts. []

Q13: What factors influence the selectivity between epoxidation and allylic oxidation in the reactions of metal-oxo complexes with cyclic olefins?

A13: The chemoselectivity between epoxidation and allylic oxidation is influenced by a delicate balance of factors, including:* Nature of the metal-oxo complex: Different metals and supporting ligands can significantly impact the electrophilicity and reactivity of the metal-oxo species.* Presence of additives: As demonstrated with HOTf, Lewis acids can alter the electronic properties and reactivity of the catalyst.* Olefin structure and C-H bond strength: The inherent reactivity of the olefin, particularly the bond dissociation energy of the allylic C-H bond, plays a crucial role in determining the preferred reaction pathway. []

Q14: Are there concerns regarding the environmental impact of using this compound and its derivatives?

A14: While the provided research focuses primarily on the synthesis, reactivity, and applications of this compound, it is essential to consider the environmental impact of any chemical process. Questions regarding the ecotoxicological effects of this compound, its derivatives, and the catalysts used in its transformations require further investigation. Developing sustainable synthetic strategies, including the use of environmentally benign solvents and catalysts and exploring efficient recycling and waste management practices, is crucial for minimizing the ecological footprint of these chemicals. [, ]

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